Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol
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Description
Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol is a useful research compound. Its molecular formula is C7H11F3O and its molecular weight is 168.159. The purity is usually 95%.
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Scientific Research Applications
Heterogeneous Catalysis for Chemical Synthesis
A significant application of Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol involves its use in heterogeneous catalyst systems for chemical synthesis. For example, a study demonstrated the development of a heterogeneous catalyst based on atomically dispersed rhenium (ReO4) active sites on an inert SiO2 support for the gas-phase carbonylation of methanol to acetic acid, showcasing the potential for efficient and environmentally friendly chemical production processes (Qi et al., 2020).
Chemoselective Hydrogenolysis
Another research application highlighted the modification of Rh/C with Re species, enabling chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol, demonstrating the catalyst's ability to facilitate specific chemical transformations with high yield and selectivity (Chen et al., 2010).
Understanding Ionic Liquid Dynamics
Further extending its research applications, studies into the dynamics of ionic liquids utilized organic probes in methanol to investigate heterogeneity and the "red-edge effect" in room-temperature ionic liquids, offering insights into their complex behavior and potential for various industrial and research applications (Hu & Margulis, 2006).
Methanol Dehydrogenase Enzyme Function
In the biological sciences, research on methanol dehydrogenase enzymes, which catalyze methanol's conversion in methylotrophic bacteria, has utilized rare-earth elements to study these enzymes' enhanced catalytic efficiency, providing valuable information for biotechnological applications (Keltjens et al., 2014).
Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPXOYQCITXRS-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.